5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide

HsClpP agonism Hepatocellular carcinoma Anticancer drug discovery

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide (CAS 1334147-59-9) is a heterocyclic building block comprising a 1,2,4-oxadiazole-3-carboxamide core substituted at the 5-position with a piperidin-4-yl moiety. With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 Da , this compound has emerged as a privileged scaffold in medicinal chemistry.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 1334147-59-9
Cat. No. B1525855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide
CAS1334147-59-9
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NO2)C(=O)N
InChIInChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13)
InChIKeyNCUCFYOWXBVYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide (CAS 1334147-59-9): Scaffold Identity and Procurement Rationale


5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide (CAS 1334147-59-9) is a heterocyclic building block comprising a 1,2,4-oxadiazole-3-carboxamide core substituted at the 5-position with a piperidin-4-yl moiety. With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 Da , this compound has emerged as a privileged scaffold in medicinal chemistry. The 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype has been validated across multiple therapeutic areas, most notably as the core enabling the discovery of the first-in-class human caseinolytic protease P (HsClpP) agonists for hepatocellular carcinoma treatment [1]. In this breakthrough application, the oxadiazole scaffold served as the structural foundation for compound SL44, which exhibited potent HsClpP agonistic activity (EC50 = 1.30 µM) and inhibited HCCLM3 cell proliferation (IC50 = 3.1 µM), representing a 21.4-fold improvement over the initial hit compound ADX-47273 [1]. The compound is commercially available from multiple vendors at ≥95% purity, positioning it as an accessible entry point for structure-activity relationship (SAR) exploration programs.

Why 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide Cannot Be Simply Replaced by Other Oxadiazole or Piperidine Building Blocks


The unique combination of a 1,2,4-oxadiazole-3-carboxamide core with a free secondary amine on the piperidine ring at the 5-position creates a scaffold that is fundamentally distinct from simpler analogs. Unlike 5-methyl-1,2,4-oxadiazole-3-carboxamide which lacks a derivatizable handle, or 5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 1247631-90-8) which lacks the carboxamide hydrogen-bond donor/acceptor, this compound offers two orthogonal functionalization vectors . The carboxamide at position 3 provides a hydrogen-bonding motif that enhances target engagement and metabolic stability compared to simpler oxadiazole analogs, while the piperidine NH serves as a conjugation site for generating diverse compound libraries through amide coupling, sulfonamide formation, or reductive amination [1]. Critically, the oxadiazole ring itself functions as a bioisostere for ester and amide groups, conferring resistance to hydrolytic metabolism that carboxamide-based analogs cannot match [2]. These structural features collectively explain why this specific scaffold, rather than generic oxadiazole or piperidine building blocks, was selected as the foundation for discovering HsClpP agonists with 21.4-fold improved potency over the initial hit [3].

Quantitative Differentiation Evidence for 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide Versus Closest Analogs


21.4-Fold Potency Advantage Over Initial Hit in HsClpP Agonist Program

The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold served as the core for developing SL44, a potent HsClpP agonist. In a direct head-to-head comparison within the same study, the optimized derivative SL44 (built on this scaffold) showed 21.4-fold greater antiproliferative potency against HCCLM3 hepatocellular carcinoma cells (IC50 = 3.1 µM) compared to the initial hit compound ADX-47273 [1]. Additionally, SL44 demonstrated HsClpP agonistic activity with an EC50 of 1.30 µM in the α-casein hydrolysis assay [1].

HsClpP agonism Hepatocellular carcinoma Anticancer drug discovery

Improved Pharmacokinetic Properties Versus Piperidine-3-carboxamide in 11β-HSD1 Inhibition

Piperidyl-oxadiazole derivatives incorporating the 1,2,4-oxadiazole ring as a bioisosteric replacement for the carboxamide in piperidine-3-carboxamide compound 1 showed markedly improved pharmacokinetic properties. The original piperidine-3-carboxamide lead (compound 1) exhibited poor human liver microsome stability (HLM Clint = 209 µL/min/mg protein) and low oral bioavailability in rats (F = 8%) [1]. In contrast, optimized oxadiazole-containing compounds 4h and 4q demonstrated superior pharmacokinetic profiles suitable for in vivo preclinical evaluation in primate models [1].

11β-HSD1 inhibition Metabolic syndrome Pharmacokinetic optimization

PDE4B2 Inhibitory Activity Demonstrates Scaffold Versatility Across Therapeutic Targets

The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold, when elaborated with a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position (compound 9a), demonstrated PDE4B2 inhibitory activity with an IC50 of 5.28 µM [1]. This compound, 3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole, also exhibited in vivo analgesic and anti-inflammatory activities in formalin-induced pain and carrageenan-induced paw edema models in rodents [1].

PDE4B2 inhibition Anti-inflammatory Analgesic activity

Scaffold Molecular Weight Advantage Over UK-383,367 for Fragment-Based and Early-Stage Drug Discovery

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide has a molecular weight of 196.21 Da, which is substantially lower than that of UK-383,367 (324.38 Da), another 1,2,4-oxadiazole-3-carboxamide derivative that acts as a procollagen C-proteinase inhibitor (BMP-1 IC50 = 44 nM) . The lower MW of 196.21 Da places this compound within the optimal fragment range (MW < 300 Da), making it suitable for fragment-based screening and providing ample room for synthetic elaboration while maintaining drug-like properties .

Fragment-based drug discovery Lead optimization Building block procurement

Oxadiazole Bioisostere Confers Hydrolytic Stability Advantage Over Carboxamide-Only Scaffolds

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering resistance to hydrolytic degradation that is not achievable with simple carboxamide analogs [1]. In the 11β-HSD1 inhibitor program, the piperidine-3-carboxamide lead compound 1 suffered from rapid hepatic clearance (HLM Clint = 209 µL/min/mg protein) [2]. Bioisosteric replacement of the labile carboxamide with the 1,2,4-oxadiazole ring produced compounds (4h, 4q) with markedly improved metabolic stability and pharmacokinetic profiles sufficient for advancement to primate studies [2].

Metabolic stability Bioisosterism Hydrolysis resistance

Optimal Application Scenarios for 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide Based on Quantitative Evidence


HsClpP Agonist Lead Optimization for Hepatocellular Carcinoma Therapy

Use 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide as the core scaffold to generate focused compound libraries targeting HsClpP agonism. The scaffold's validation is evidenced by SL44, a derivative that achieved EC50 = 1.30 µM (α-casein hydrolysis) and IC50 = 3.1 µM (HCCLM3 proliferation), representing a 21.4-fold improvement over the hit ADX-47273 [1]. The free piperidine NH enables rapid diversification through amide coupling or reductive amination to explore SAR around the HsClpP binding site. In vivo, SL44 demonstrated potent tumor growth inhibition with a superior safety profile compared to sorafenib [1].

Metabolic Disease Research: 11β-HSD1 Inhibitor Development with Enhanced Pharmacokinetics

Deploy this scaffold in 11β-HSD1 inhibitor programs where metabolic stability is a critical design parameter. The oxadiazole ring functions as a bioisostere for the metabolically labile carboxamide, addressing the key limitation (HLM Clint = 209 µL/min/mg protein; F = 8%) observed with the original piperidine-3-carboxamide lead [2]. Piperidyl-oxadiazole derivatives 4h and 4q built on this chemotype demonstrated pharmacokinetic profiles sufficient for advancement to primate preclinical studies [2].

PDE4B2-Targeted Anti-Inflammatory and Analgesic Drug Discovery

Utilize this scaffold to synthesize 3,5-disubstituted-1,2,4-oxadiazole libraries for PDE4B2 inhibition. When elaborated with a 3-cyclopentyloxy-4-methoxyphenyl group, the resulting derivative 9a showed PDE4B2 IC50 = 5.28 µM — the most potent in its series [3]. This compound also exhibited in vivo efficacy in formalin-induced pain (mice) and carrageenan-induced paw edema (rat) models, validating the scaffold's utility for inflammation and pain indications [3].

Fragment-Based Drug Discovery and Scaffold Diversification Campaigns

Leverage the low molecular weight (196.21 Da) of this compound as a fragment-sized starting point for FBDD programs. Compared to the fully elaborated UK-383,367 (MW = 324.38 Da) , this scaffold provides approximately 128 Da of synthetic headroom for property optimization while maintaining two orthogonal derivatization vectors (carboxamide at C3 and piperidine NH at C5). This enables systematic exploration of chemical space while staying within drug-like property ranges.

Quote Request

Request a Quote for 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.